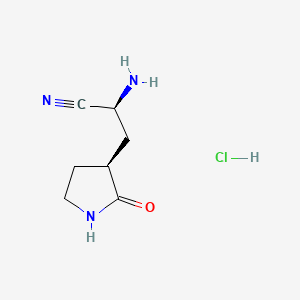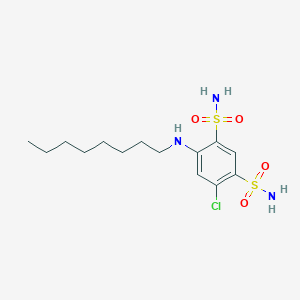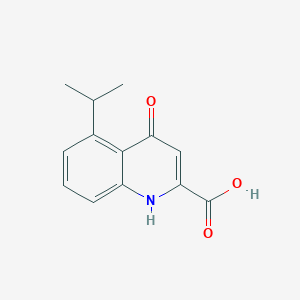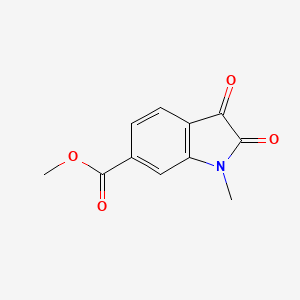
Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as indole or its derivatives.
Oxidation: The indole ring undergoes oxidation to introduce the dioxo functionality.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the indole ring, introducing additional functional groups.
Reduction: Reduction reactions can reduce the dioxo functionality to diols or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in pharmaceuticals, agrochemicals, and other industries.
科学研究应用
Chemistry: In chemistry, Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound is structurally similar but lacks the dioxo functionality.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another related compound with a different heterocyclic structure.
Uniqueness: Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
methyl 1-methyl-2,3-dioxoindole-6-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-8-5-6(11(15)16-2)3-4-7(8)9(13)10(12)14/h3-5H,1-2H3 |
InChI 键 |
NGIRIUDWRXAUHZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
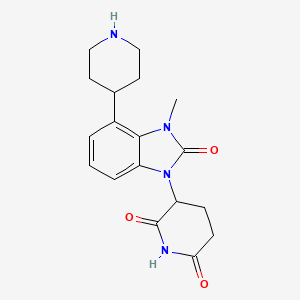
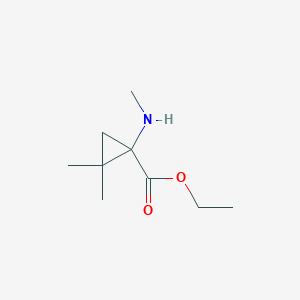
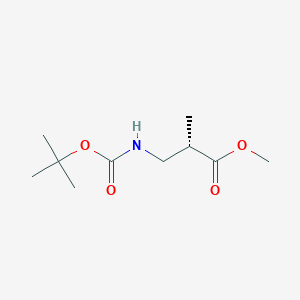
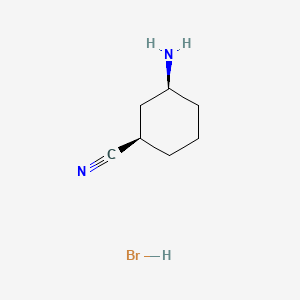
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
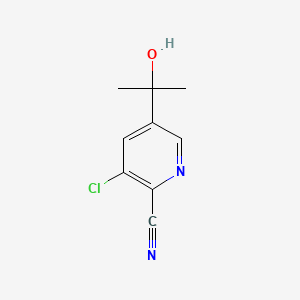

![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)

